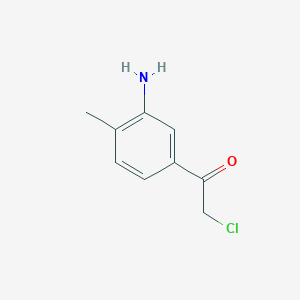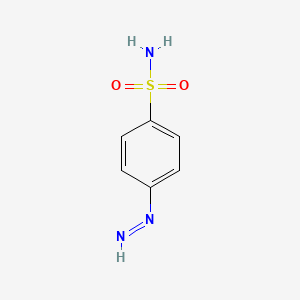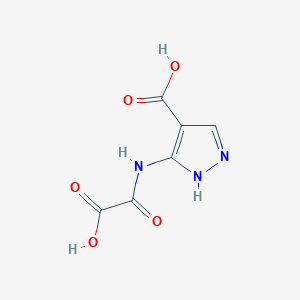
2-Methyl-3-isopropylcyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-isopropylcyclopentanone is an organic compound with the molecular formula C10H18O It is a substituted cyclopentanone, characterized by the presence of a methyl group at the second position and an isopropyl group at the third position on the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-isopropylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3-isopropylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically at the alpha position relative to the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclopentanones.
Aplicaciones Científicas De Investigación
2-Methyl-3-isopropylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-isopropylcyclopentanone involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
3-Methylcyclopentanone: Similar in structure but lacks the isopropyl group.
Cyclopentanone: The parent compound without any substituents.
3-Isopropylcyclopentene: Contains an isopropyl group but differs in the presence of a double bond.
Uniqueness: 2-Methyl-3-isopropylcyclopentanone is unique due to the specific positioning of its methyl and isopropyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
54549-81-4 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-methyl-3-propan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C9H16O/c1-6(2)8-4-5-9(10)7(8)3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
VWBCFESGRRREEF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCC1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



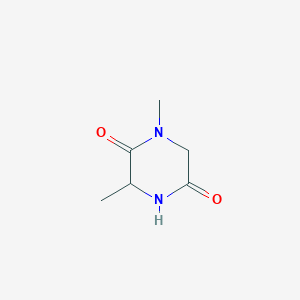
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
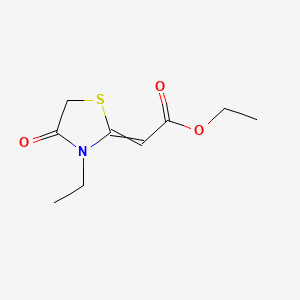
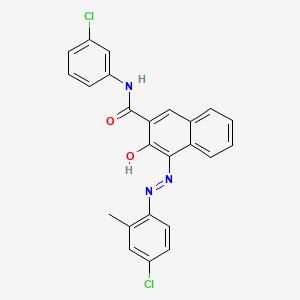
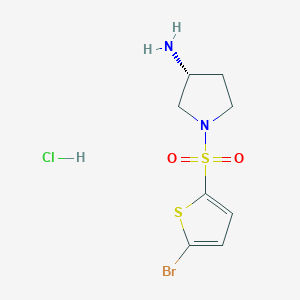
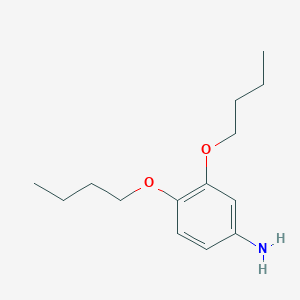
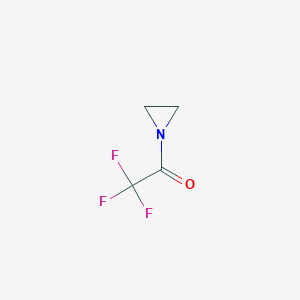

![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
